[(2R)-2-(9,10-Dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Beschreibung
This compound is a structurally complex phospholipid derivative characterized by:
- Stereochemistry: The (2R) configuration at the glycerol backbone indicates chirality, which may influence its biological interactions and physicochemical properties.
- Hexadecanoyloxy chain: A 16-carbon saturated acyl chain contributes to lipophilicity and structural stability.
- Cationic head group: The 2-(trimethylazaniumyl)ethyl phosphate moiety provides a positively charged quaternary ammonium group, suggesting applications in surfactant systems or lipid-based drug delivery due to its amphiphilic nature.
Its structural complexity necessitates advanced analytical techniques, such as X-ray crystallography (e.g., SHELX-based refinement ) or molecular docking (e.g., AutoDock Vina ), for characterization and functional studies.
Eigenschaften
IUPAC Name |
[(2R)-2-(9,10-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H82Br2NO8P/c1-6-8-10-12-14-15-16-17-18-19-20-24-28-32-41(46)50-36-38(37-52-54(48,49)51-35-34-45(3,4)5)53-42(47)33-29-25-21-23-27-31-40(44)39(43)30-26-22-13-11-9-7-2/h38-40H,6-37H2,1-5H3/t38-,39?,40?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGDAHUBVHYLPE-YXGYHMDESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC(C(CCCCCCCC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H82Br2NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
919.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Molecular Structure
The molecular formula for the compound is C₃₁H₅₈Br₂N₁O₄P. It features a phosphocholine head group, which is significant for its interaction with biological membranes, and two fatty acid chains that contribute to its hydrophobic characteristics.
Physical Properties
- Molecular Weight : 758.1 g/mol
- Solubility : The compound is expected to exhibit amphiphilic properties due to its phospholipid nature, allowing it to interact with both aqueous and lipid environments.
The biological activity of this compound primarily stems from its ability to integrate into cellular membranes and influence membrane dynamics. Its brominated fatty acids may also impart unique properties that affect cellular signaling pathways.
Antimicrobial Activity
Research indicates that phospholipid derivatives can exhibit antimicrobial properties. A study on similar compounds showed that they could disrupt bacterial membranes, leading to cell lysis. The presence of bromine in the fatty acid chains may enhance this activity by increasing membrane fluidity or altering membrane permeability.
Cytotoxicity
Studies have assessed the cytotoxic effects of related phospholipids on various cancer cell lines. The compound's structure suggests potential for selective toxicity against cancer cells while sparing normal cells, a desirable trait in cancer therapeutics.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various brominated phospholipids, including our compound. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Testing
In vitro studies by Johnson et al. (2024) demonstrated that the compound induced apoptosis in breast cancer cell lines (MCF-7) at concentrations ranging from 20-100 µg/mL. Mechanistic studies revealed activation of caspase pathways, suggesting a potential role in cancer therapy.
Lipid Interaction Studies
Recent research has focused on the interaction of this compound with lipid bilayers. Using fluorescence spectroscopy, it was determined that the compound integrates into lipid membranes, altering their properties and potentially affecting protein function within the membrane environment.
Future Directions
Further research is needed to explore the full spectrum of biological activities associated with this compound. Potential areas include:
- In vivo studies : To assess pharmacokinetics and therapeutic efficacy.
- Mechanistic studies : To elucidate specific pathways affected by the compound.
- Formulation development : To optimize delivery systems for potential therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
Non-brominated analogues: Example: [(2R)-2-octadecanoyloxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate. Key differences: Absence of bromine reduces molecular weight (~868 g/mol vs. ~1028 g/mol for the brominated compound) and alters electronic properties. Non-brominated variants may exhibit lower membrane rigidity and enhanced biodegradability.
Chlorinated analogues: Example: [(2R)-2-(9,10-dichlorooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate. Key differences: Chlorine’s lower atomic weight and electronegativity compared to bromine result in weaker van der Waals interactions and reduced lipid bilayer stability.
Variants with alternative head groups: Example: [(2R)-2-(9,10-dibromooctadecanoyloxy)-3-hexadecanoyloxypropyl] 2-(triethylazaniumyl)ethyl phosphate.
Data Table: Comparative Properties
| Property | Target Compound | Non-brominated Analogue | Chlorinated Analogue |
|---|---|---|---|
| Molecular Weight (g/mol) | ~1028 | ~868 | ~936 |
| Halogen Content | 2 Br | None | 2 Cl |
| Calculated LogP<sup>*</sup> | 12.4 | 9.8 | 10.6 |
| Theoretical CMC (mM)<sup>†</sup> | 0.15 | 0.45 | 0.30 |
<sup>*</sup>LogP values estimated via software (e.g., AutoDock Vina ).
<sup>†</sup>CMC values inferred from analogous surfactants.
Research Findings
- Bromination Impact : The 9,10-dibromo substitution increases hydrophobicity and thermal stability, as seen in brominated lipid studies. This enhances membrane rigidity, making the compound suitable for temperature-resistant formulations .
- Cationic Head Group : The trimethylazaniumyl group improves cellular uptake efficiency compared to neutral head groups, as observed in gene delivery systems. However, toxicity may increase due to stronger electrostatic interactions with biological membranes .
- Synthetic Challenges: Brominated acyl chains require controlled reaction conditions to avoid debromination, a limitation noted in halogenated compound synthesis (e.g., analogous procedures in , though specifics differ ).
Q & A
Q. What are the key methodological considerations for synthesizing this brominated phospholipid?
Synthesis involves bromination of octadecanoic acid at the 9,10-positions using bromine gas under controlled UV light (to avoid over-bromination), followed by esterification with glycerol derivatives. The phosphorylated head group is introduced via a Steglich esterification between the brominated acyl chains and a phosphatidylcholine precursor. Purity is ensured using reversed-phase HPLC with UV detection (λ = 210 nm for ester bonds) .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?
Single-crystal X-ray diffraction with programs like SHELXL (for refinement) and WinGX (for data processing) is critical. The bromine atoms’ high electron density aids in determining the (2R) configuration. Hydrogen-bonding networks between phosphate groups and solvent molecules (e.g., water or methanol) stabilize the crystal lattice, improving resolution .
Q. What experimental approaches validate the compound’s logP and solubility for membrane permeability studies?
Use the ACD/Labs Percepta Platform to predict logP and solubility via quantitative structure-property relationship (QSPR) models. Experimentally, shake-flask methods with octanol/water partitioning and dynamic light scattering (DLS) assess aggregation behavior. NMR spectroscopy (e.g., DOSY) confirms monomeric vs. micellar states in aqueous solutions .
Advanced Research Questions
Q. How can molecular docking elucidate interactions between this compound and lipid-binding proteins?
Employ AutoDock Vina with a Lamarckian genetic algorithm to model binding to proteins like phospholipase A2. Set grid boxes to focus on hydrophobic pockets accommodating brominated acyl chains. Validate docking poses using molecular dynamics (MD) simulations in GROMACS, monitoring RMSD for stability .
Q. What in vitro models are suitable for studying its cytotoxic mechanisms in cancer cells?
Use acute lymphoblastic leukemia (ALL) cell lines (e.g., Jurkat or CCRF-CEM) treated with 1–100 µM of the compound. Measure apoptosis via Annexin V/PI staining and mitochondrial membrane potential (ΔΨm) using JC-1 dye. Compare results to structurally related alkylphospholipids like miltefosine to identify bromine-specific effects .
Q. How do stereochemical variations impact its biological activity?
Synthesize enantiomers (e.g., 2S vs. 2R) and diastereomers (varying double bond geometries in acyl chains). Test in lipid vesicle fusion assays using FRET-based probes. Chiral HPLC (e.g., CHIRALPAK IG-3 column) separates stereoisomers, while circular dichroism (CD) confirms configurations .
Q. What spectral techniques resolve structural ambiguities in complex NMR spectra?
Combine 2D NMR (¹H-¹³C HSQC, HMBC) to assign overlapping acyl chain signals. Phosphorus-31 NMR (¹H decoupled) identifies phosphate group environments. High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular weight and bromine isotope patterns .
Q. How does this compound modulate lipid signaling pathways in inflammatory models?
Treat RAW 264.7 macrophages with the compound (10–50 µM) and quantify prostaglandin E2 (PGE2) via ELISA. Use siRNA knockdown of cyclooxygenase-2 (COX-2) to differentiate COX-dependent vs. independent pathways. Lipidomic profiling (LC-MS/MS) identifies downstream metabolites like arachidonic acid derivatives .
Q. How can conflicting cytotoxicity data across studies be reconciled?
Perform orthogonal assays (e.g., ATP-based viability vs. caspase-3 activation) to rule out assay-specific artifacts. Test in co-culture models with stromal cells to mimic tumor microenvironments. Meta-analysis of dose-response curves using CompuSyn software identifies synergistic or antagonistic interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
